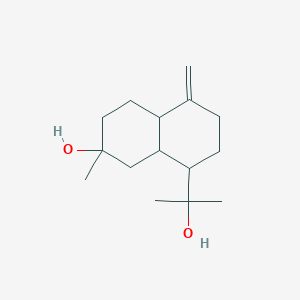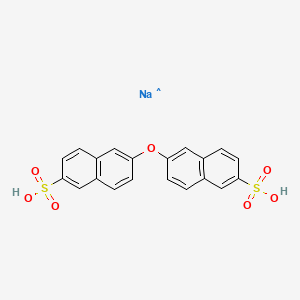
6,6'-Oxybis-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,6’-Oxybis- is a compound known for its unique chemical structure and properties. It is often referred to in the context of its derivatives, such as 6,6’-Oxybis(2-naphthalenesulfonic acid) disodium salt. This compound is characterized by the presence of an oxygen atom bridging two naphthalene rings, each substituted with sulfonic acid groups. It is widely used in various chemical and industrial applications due to its stability and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,6’-Oxybis- compounds typically involves the reaction of naphthalene derivatives with sulfonating agents. One common method is the sulfonation of 2-naphthol with sulfuric acid, followed by oxidation to introduce the oxygen bridge. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of 6,6’-Oxybis- compounds involves large-scale sulfonation and oxidation processes. These processes are carried out in reactors designed to handle the exothermic nature of the reactions. The use of continuous flow reactors and advanced separation techniques ensures the efficient production of high-purity compounds suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
6,6’-Oxybis- compounds undergo several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the sulfonic acid groups to sulfonates or other derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Sulfuric acid, phosphoric acid.
Major Products
The major products formed from these reactions include various substituted naphthalenes, sulfonates, and other derivatives that retain the core 6,6’-Oxybis- structure.
Aplicaciones Científicas De Investigación
6,6’-Oxybis- compounds have a wide range of applications in scientific research:
Chemistry: Used as intermediates in the synthesis of dyes, pigments, and other organic compounds.
Biology: Studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for their use in drug delivery systems and as potential therapeutic agents.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,6’-Oxybis- compounds involves their interaction with various molecular targets. The sulfonic acid groups can form strong ionic interactions with proteins and other biomolecules, affecting their function. The oxygen bridge provides a unique structural feature that can influence the compound’s reactivity and binding properties.
Comparación Con Compuestos Similares
Similar Compounds
6,6’-Oxybis(benzo[d]thiazol-2-amine): Known for its use in coordination chemistry and potential biological activities.
6,6’-Oxybis(4,1-phenylene)bis(azanylylidene)bis(methanylylidene): Studied for its supramolecular assemblies and interactions.
Uniqueness
6,6’-Oxybis- compounds are unique due to their stable oxygen bridge and the presence of sulfonic acid groups, which provide distinct chemical and physical properties. These features make them versatile in various applications, from industrial processes to scientific research.
Propiedades
Fórmula molecular |
C20H14NaO7S2 |
|---|---|
Peso molecular |
453.4 g/mol |
InChI |
InChI=1S/C20H14O7S2.Na/c21-28(22,23)19-7-3-13-9-17(5-1-15(13)11-19)27-18-6-2-16-12-20(29(24,25)26)8-4-14(16)10-18;/h1-12H,(H,21,22,23)(H,24,25,26); |
Clave InChI |
PFYLRUAKXPPAKO-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=CC(=C2)S(=O)(=O)O)C=C1OC3=CC4=C(C=C3)C=C(C=C4)S(=O)(=O)O.[Na] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![13-Hydroxy-5,7,11,19-tetraoxapentacyclo[10.8.0.02,10.04,8.013,18]icosa-2,4(8),9,17-tetraen-16-one](/img/structure/B12322901.png)
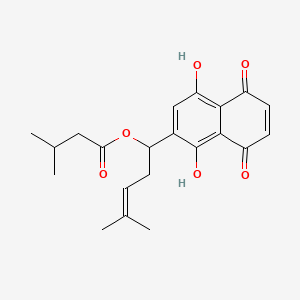

![(2,4,9,11,12-Pentaacetyloxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl) acetate](/img/structure/B12322915.png)
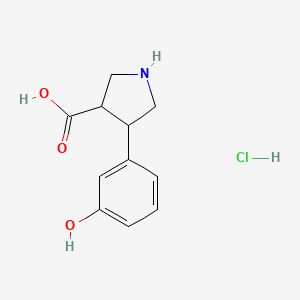
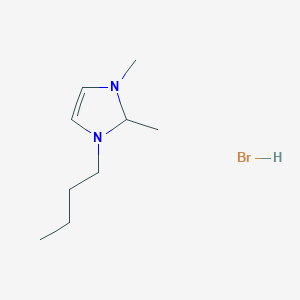

![4-[(3,4-Dichlorophenyl)methyl]pyrrolidine-2-carboxylic acid](/img/structure/B12322938.png)
![Methanesulfonato{(R)-(-)-1-[(S)-2-(dicyclohexylphosphino)ferrocenyl]ethyldi-t-butylphosphine}(2'-amino-1,1'-biphenyl-2-yl)palladium(II)](/img/structure/B12322953.png)
![Benzamide, N-[4-methyl-3-[[4-(6-methyl-3-pyridinyl)-2-pyrimidinyl]amino]phenyl]-4-[(4-methyl-1-piperazinyl)methyl]-](/img/structure/B12322972.png)
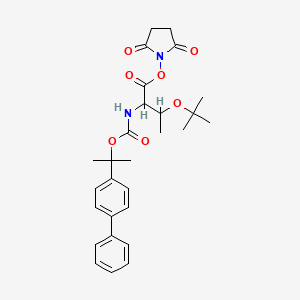
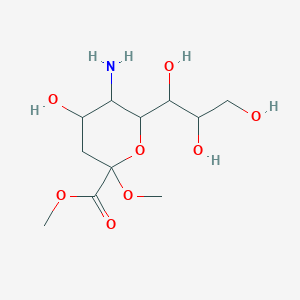
![2-[5,7-Dihydroxy-2-(3,4,5-trihydroxyphenyl)chromenylium-3-yl]oxyoxane-3,4,5-triol;chloride](/img/structure/B12322986.png)
